
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scaffold for Receptor Antagonists
The compound's structure has been utilized to design selective antagonists for Gly/NMDA and AMPA receptors. Specifically, derivatives of 3-hydroxy-quinazoline-2,4-dione, which share a similar quinazoline core, have shown promising activity. The introduction of chlorine atoms at specific positions has yielded selective Gly/NMDA antagonists, while the addition of certain groups has shifted affinity towards the AMPA receptor. This highlights the compound's utility in generating selective antagonists for neurological receptors, potentially contributing to the development of treatments for neurological disorders (Colotta et al., 2004).
Synthesis of Bioactive Compounds
Research into 1,2,4-oxadiazole natural product analogs, which are structurally related to the given compound, has demonstrated significant antitumor activity. This suggests the potential of the compound's core structure in synthesizing novel bioactive molecules with antitumor properties. Such derivatives could serve as a foundation for developing new chemotherapeutic agents (Maftei et al., 2013).
Role in Molecular Docking Studies
A series of hybrid quinazolin-2,4-dione analogs have been synthesized and subjected to in silico molecular docking studies targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), aiming to identify new antimalarials. This research underscores the compound's relevance in medicinal chemistry, particularly in designing molecules with potential antimalarial activity (Abdelmonsef et al., 2020).
Environmental Benefits of Synthesis Methods
The compound's derivatives have been synthesized using environmentally friendly methods, offering advantages such as no need for column chromatography, simple procedures, and the absence of metal catalysts. This approach not only facilitates the synthesis of complex heterocyclic compounds but also aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Rajesh et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and chlorobenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "p-tolyl hydrazine", "2-chlorobenzyl chloride", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde using acetic anhydride as a catalyst.", "Step 2: Reduction of 2-nitrobenzylidene-2-aminobenzoic acid to 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 3-(2-nitrophenyl)quinazolin-4(3H)-one by cyclization of 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using phosphorus oxychloride as a cyclizing agent.", "Step 4: Reduction of 3-(2-nitrophenyl)quinazolin-4(3H)-one to 3-(2-aminophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 5: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester by alkylation of 3-(2-aminophenyl)quinazolin-4(3H)-one with ethyl acetoacetate using sodium ethoxide as a base.", "Step 6: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester with 2-chlorobenzyl chloride using sodium hydride as a base.", "Step 7: Synthesis of 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride with p-tolyl hydrazine and sodium methoxide followed by cyclization using acetic acid and sodium azide as a cyclizing agent." ] } | |
CAS-Nummer |
1207018-04-9 |
Produktname |
3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C24H17ClN4O3 |
Molekulargewicht |
444.88 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
InChI-Schlüssel |
BTCHWTMPHABRKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)
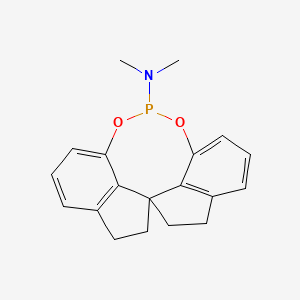
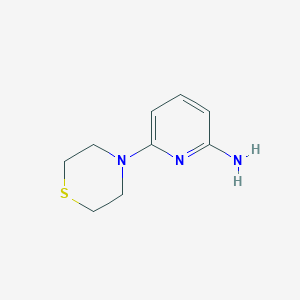
![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)
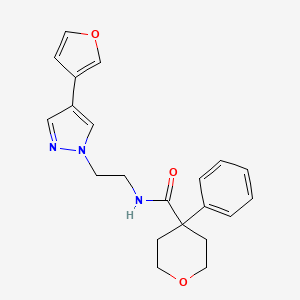
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)
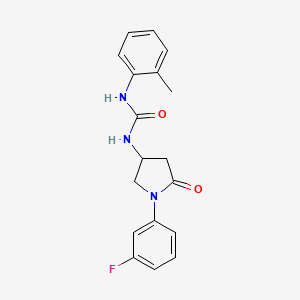
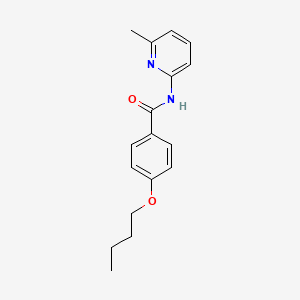


![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)